molecular formula C9H8O3 B1611104 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde CAS No. 99385-88-3

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde

Cat. No.: B1611104
CAS No.: 99385-88-3
M. Wt: 164.16 g/mol
InChI Key: LJJCYCHRQDSXSG-UHFFFAOYSA-N
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Scientific Research Applications

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde has several scientific research applications:

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) that can influence cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the activity of the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects mitochondrial function, potentially leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can direct it to specific cellular compartments. These targeting signals are essential for the compound’s precise localization and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Hydroxy-2,3-dihydrobenzofuran-6-carboxylic acid.

    Reduction: 5-Hydroxy-2,3-dihydrobenzofuran-6-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzofuran: Known for its anti-inflammatory and anti-cancer properties.

    5-Nitrobenzofuran: Studied for its antibacterial and antifungal activities.

    6-Methoxybenzofuran: Investigated for its potential as an anti-tumor agent.

Uniqueness

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups is less common in other benzofuran derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCYCHRQDSXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543933
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99385-88-3
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde (24.00 g, 135 mmol) in dry methylene chloride (800 mL) under nitrogen was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 63.0 mL 63.0 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir for 2.5 hours. The reaction was then quenched by the dropwise addition of methanol (25 mL) and the resulting mixture poured into 10% aqueous sodium chloride (100 mL). The layers were separated and the aqueous layer washed with methylene chloride (2×250 mL), and the combined organic extracts washed with 10% sodium chloride (2×500 mL), dried (Na2SO4), and concentrated. Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant) afforded 5-hydroxy-2,3-dihydrobenzofuran-6-carboxaldehyde (16.82 g, 76.1%), m.p. 102-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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